molecular formula C16H13Cl2NO B2695587 1-(3,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 343373-42-2

1-(3,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2695587
CAS No.: 343373-42-2
M. Wt: 306.19
InChI Key: XOIVAVFXMBDDQK-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C16H13Cl2NO and its molecular weight is 306.19. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Tetrahydroquinoline derivatives are synthesized through various methods, providing foundational structures for further chemical modifications and applications in drug development and synthetic chemistry. For instance, Kametani et al. (1965) explored the synthesis of azabenzenomorphane and related compounds, including tetrahydroquinoline derivatives, to test analgesic actions, illustrating the utility of tetrahydroquinoline in synthesizing biologically active compounds (Kametani, Kigasawa, & Hayasaka, 1965). Similarly, Liu et al. (2015) discussed novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, highlighting the importance of tetrahydroisoquinoline scaffolds in the synthesis of natural products and their bioactive derivatives (Liu, Liu, Jin, Guo, & Zhao, 2015).

Biological Activity and Applications

Tetrahydroquinoline derivatives exhibit various biological activities, making them significant in the development of therapeutic agents. The study by Mohler et al. (2006) discovered antiglioma activity in biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating their potential in cancer therapy (Mohler, Kang, Hong, Patil, Kirichenko, Li, Rakov, Geisert, & Miller, 2006). Kotake et al. (1995) found 1-benzyl-1,2,3,4-tetrahydroisoquinoline as a novel endogenous amine in mouse brain and parkinsonian CSF, suggesting its relevance to neurological diseases and potential as a Parkinsonism-inducing agent (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Catalysis and Chemical Reactions

In catalysis and chemical reactions, tetrahydroquinoline derivatives serve as key intermediates. The work by Iimuro et al. (2013) on the asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes to synthesize optically active tetrahydroisoquinolines underscores their utility in producing chiral molecules for pharmaceutical applications (Iimuro, Yamaji, Kandula, Nagano, Kita, & Mashima, 2013).

Material Science and Inclusion Chemistry

Tetrahydroquinoline derivatives also find applications in material science and inclusion chemistry. Rahman et al. (2004) described the synthesis of a tetrahalo aryl host derived from tetrahydroquinoline, demonstrating its role in forming crystalline lattice inclusion compounds with various guests, highlighting the potential of tetrahydroquinoline derivatives in developing new materials (Rahman, Bishop, Craig, & Scudder, 2004).

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-13-8-12(9-14(18)10-13)16(20)19-7-3-5-11-4-1-2-6-15(11)19/h1-2,4,6,8-10H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIVAVFXMBDDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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